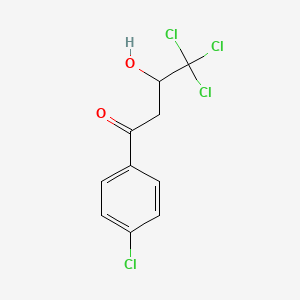
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one is a chemical compound with the molecular formula C10H6Cl4O It is characterized by the presence of multiple chlorine atoms and a hydroxy group attached to a butanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one typically involves the chlorination of 1-(4-chlorophenyl)-3-hydroxybutan-1-one. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature and pressure conditions to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxy group to a different functional group.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of 4,4,4-Trichloro-1-(4-chlorophenyl)-3-oxobutan-1-one.
Reduction: Formation of dechlorinated derivatives or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The presence of multiple chlorine atoms enhances its reactivity and ability to form stable complexes with biological molecules.
相似化合物的比较
Similar Compounds
- 4,4,4-Trichloro-1-(4-bromophenyl)-3-hydroxybutan-1-one
- 4,4,4-Trichloro-1-(4-fluorophenyl)-3-hydroxybutan-1-one
- 4,4,4-Trichloro-1-(4-methylphenyl)-3-hydroxybutan-1-one
Uniqueness
4,4,4-Trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one is unique due to the specific arrangement of chlorine atoms and the hydroxy group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable subject of study in various scientific disciplines.
属性
IUPAC Name |
4,4,4-trichloro-1-(4-chlorophenyl)-3-hydroxybutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4,9,16H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOGUDWEFBUWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














